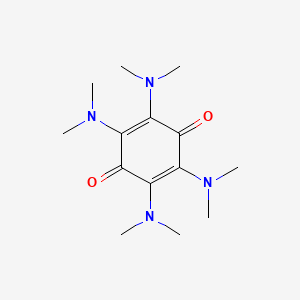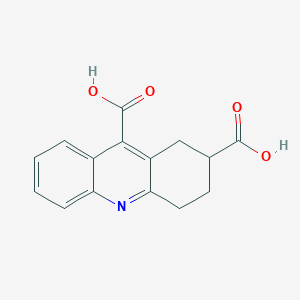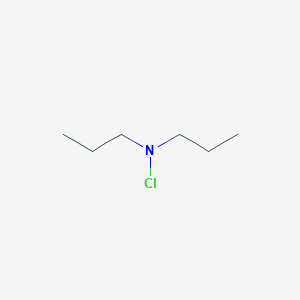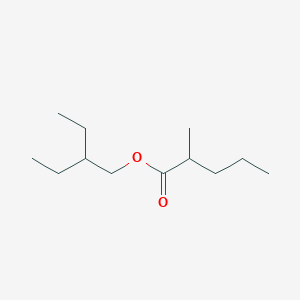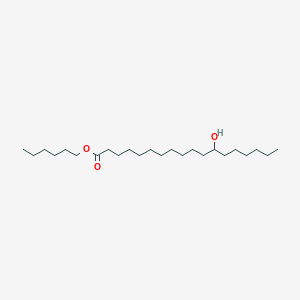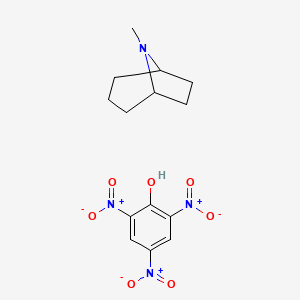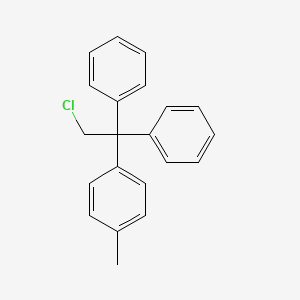
1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene is an organic compound with the molecular formula C21H19Cl This compound is characterized by a benzene ring substituted with a 2-chloro-1,1-diphenylethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene typically involves the reaction of 1,1-diphenylethylene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethylene group. The reaction can be represented as follows:
C6H5CH=CHC6H5+SOCl2→C6H5CHClCH2C6H5+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(2-hydroxy-1,1-diphenylethyl)-4-methylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: 1-(2-Hydroxy-1,1-diphenylethyl)-4-methylbenzene.
Oxidation: 1-(2-Oxo-1,1-diphenylethyl)-4-methylbenzene.
Reduction: 1-(2-Hydroxy-1,1-diphenylethyl)-4-methylbenzene.
Scientific Research Applications
1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and exert various effects, including inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
- 1-(2-Chloro-1,1-diphenylethyl)benzene
- 1-(2-Chloro-1,1-diphenylethyl)-2-methylbenzene
- 1-(2-Chloro-1,1-diphenylethyl)-3-methylbenzene
Comparison: 1-(2-Chloro-1,1-diphenylethyl)-4-methylbenzene is unique due to the presence of the methyl group at the para position relative to the diphenylethyl group. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from its analogs. The position of the methyl group can affect the compound’s electronic properties and steric hindrance, leading to differences in its chemical behavior and biological activity.
Properties
CAS No. |
6337-54-8 |
|---|---|
Molecular Formula |
C21H19Cl |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(2-chloro-1,1-diphenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C21H19Cl/c1-17-12-14-20(15-13-17)21(16-22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3 |
InChI Key |
VZMWRALDMAIYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


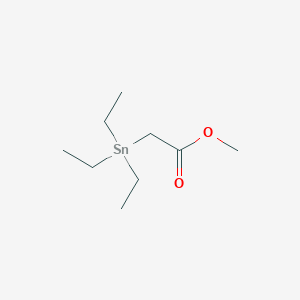

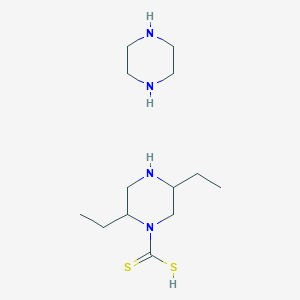
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
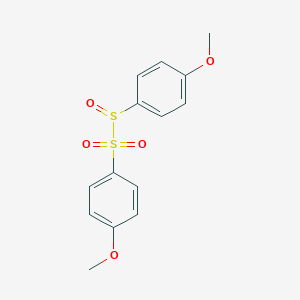

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
